

# Technical Guide: (2-Chlorophenyl)oxirane (CAS No. 62717-50-4)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(2-Chlorophenyl)oxirane

Cat. No.: B120550

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(2-Chlorophenyl)oxirane, also known as 2-chlorostyrene oxide, is an organic compound featuring a reactive oxirane (epoxide) ring attached to a 2-chlorophenyl group.<sup>[1]</sup> Its chemical formula is  $C_8H_7ClO$ , with a molecular weight of 154.59 g/mol.<sup>[2]</sup> The presence of the strained epoxide ring and the chlorine substitution on the aromatic ring makes it a compound of interest in organic synthesis and medicinal chemistry.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the available experimental data for (2-Chlorophenyl)oxirane, including its physicochemical properties, synthesis protocols, and potential biological relevance inferred from related compounds.

## Physicochemical and Spectroscopic Data

Limited experimental data for the pure enantiomer of (2-Chlorophenyl)oxirane is available; some of the listed properties are predicted or refer to the racemic mixture.

Table 1: Physicochemical Properties of (2-Chlorophenyl)oxirane

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	154.59 g/mol	<a href="#">[2]</a>
Appearance	Colorless to light yellow liquid or oil	<a href="#">[1]</a>
Boiling Point	211.8 ± 28.0 °C (Predicted)	
Density	1.283 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol. Not miscible or difficult to mix with water.	

Table 2: Spectroscopic Data for (2-Chlorophenyl)oxirane and Related Compounds

Spectroscopy Type	Data Summary	Source
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	For a related compound, 2-(1-(4-Chlorophenyl)vinyl)oxirane: δ 7.38 (d, J = 8.6 Hz, 2 H), 7.32 (d, J = 8.6 Hz, 2 H), 5.44 (s, 1 H), 5.40 (s, 1 H), 3.64 (t, J = 3.2 Hz, 1 H), 3.04 (dd, J = 5.8, 4.1 Hz, 1 H), 2.61 (dd, J = 5.9, 2.6 Hz, 1 H).	[4]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	For a related compound, 2-(1-(4-Chlorophenyl)vinyl)oxirane: δ 143.6, 136.3, 134.0, 128.6, 127.6, 113.5, 52.2, 49.2.	[4]
Mass Spectrometry (GC-MS)	Molecular ion peak and characteristic fragmentation patterns are available for the racemate. For a related compound, 2-(1-(4-Chlorophenyl)vinyl)oxirane (EI): m/z: 180.0, 165.0, 151.0, 145.1, 125.1, 115.1.	[4]
Infrared (IR)	Expected to show characteristic peaks for C-H stretching of the aromatic and oxirane rings, C-O-C stretching of the epoxide, and C-Cl stretching.	

## Experimental Protocols

### Enantioselective Synthesis of (2R)-2-(2-Chlorophenyl)oxirane

The enantioselective synthesis of (2R)-2-(2-Chlorophenyl)oxirane can be achieved through the enzymatic epoxidation of 2-chlorostyrene. The following protocol is based on the use of an

engineered P450 peroxygenase.

Materials:

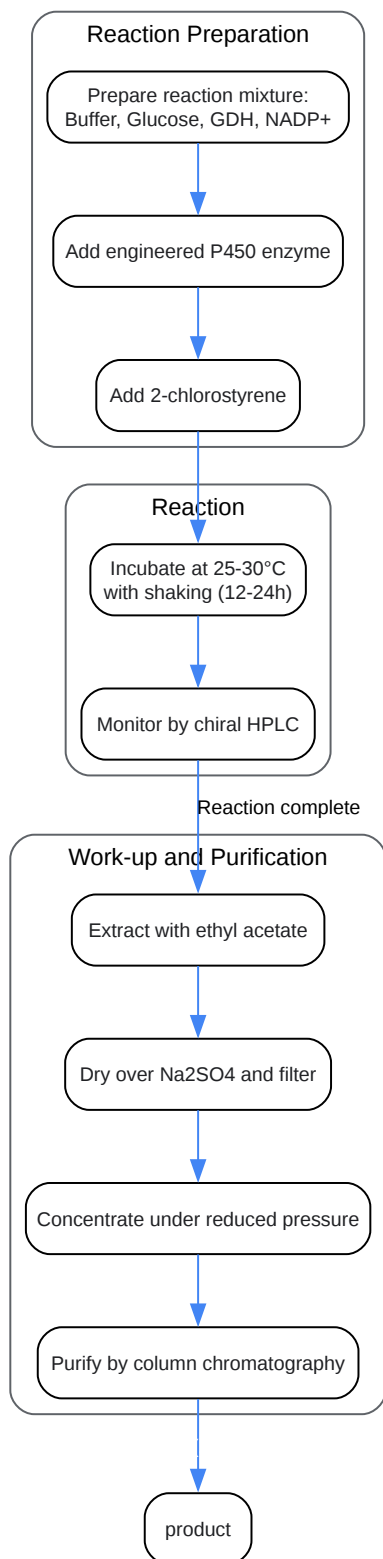
- 2-chlorostyrene
- Engineered P450 peroxygenase (e.g., a variant of P450BM3)
- Glucose
- Glucose dehydrogenase
- NADP<sup>+</sup>
- Potassium phosphate buffer (pH 8.0)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (drying agent)

Procedure:

- Prepare a reaction mixture containing the phosphate buffer, glucose, glucose dehydrogenase, and NADP<sup>+</sup>.
- Add the engineered P450 enzyme to the mixture.
- Add 2-chlorostyrene to the reaction mixture. The substrate can be added directly or as a solution in a co-solvent to improve solubility.
- Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for a specified duration (e.g., 12-24 hours).
- Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC.
- Upon completion, extract the product from the aqueous phase using ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

- Remove the solvent under reduced pressure to obtain the crude (2R)-**2-(2-chlorophenyl)oxirane**.
- If necessary, purify the product by flash column chromatography on silica gel.

## Enzymatic Synthesis Workflow

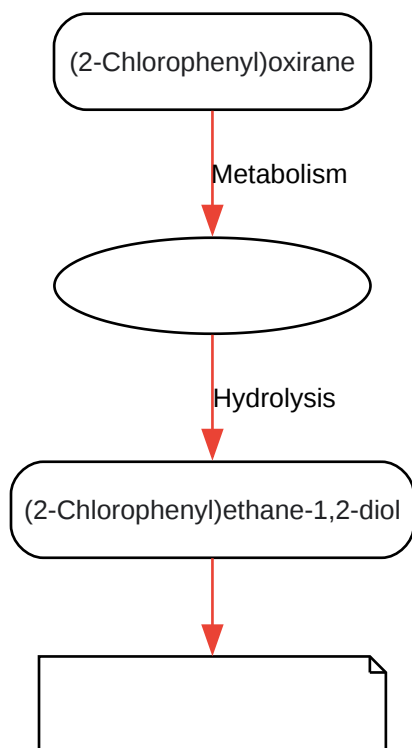
[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic synthesis of (2R)-2-(2-Chlorophenyl)oxirane.

## Biological Activity and Potential Signaling Pathways (Inferred from Related Compounds)

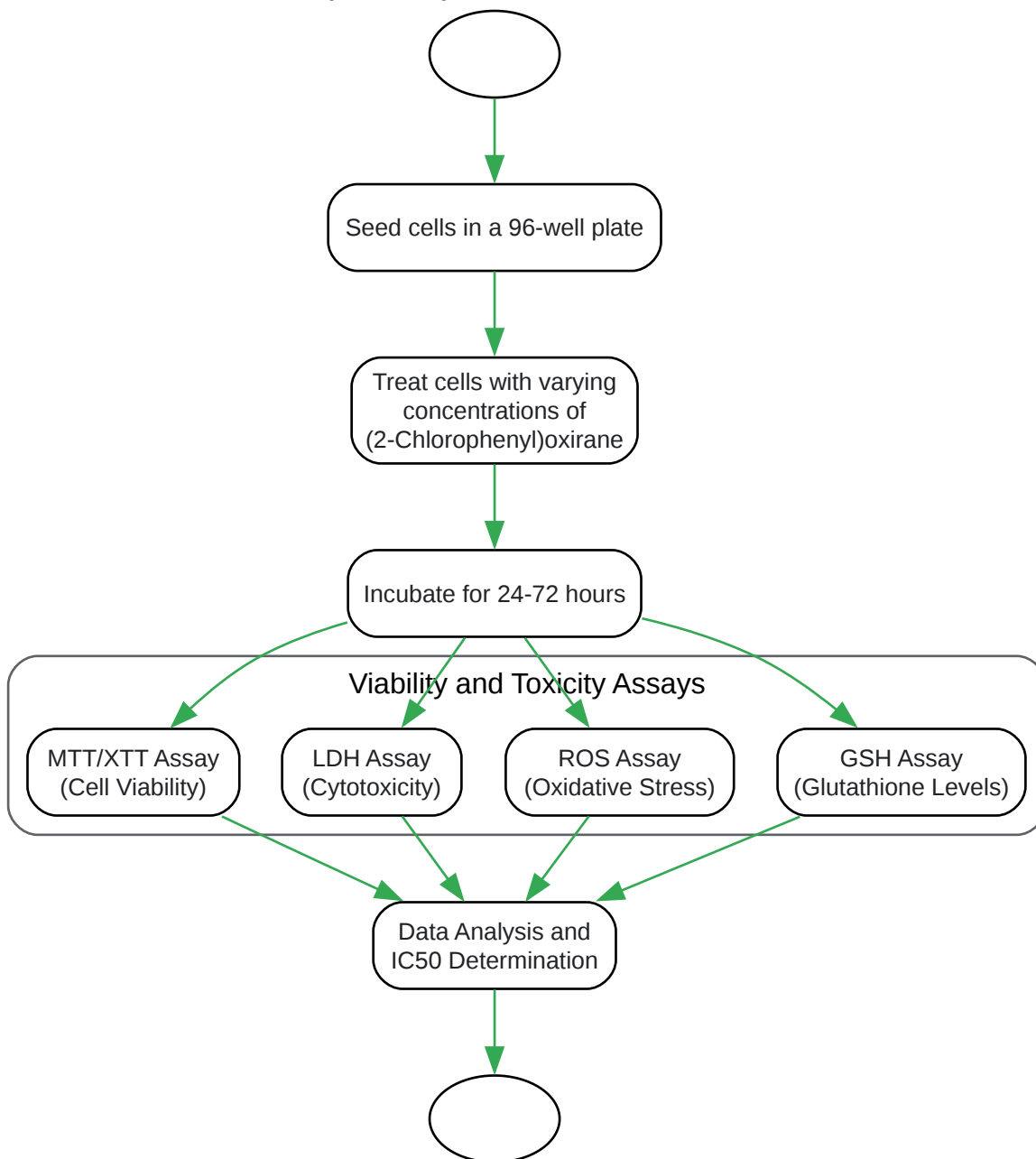
Direct experimental data on the biological activity of (2-Chlorophenyl)oxirane is limited in publicly available literature. However, based on its chemical structure as a substituted styrene oxide, its potential biological activities can be inferred from studies on analogous compounds. Epoxides are known to be reactive electrophiles that can interact with cellular nucleophiles such as proteins and DNA.

The primary metabolic pathway for styrene oxides involves enzymatic hydrolysis by epoxide hydrolases to form the corresponding diol. This is generally considered a detoxification pathway.





## Cytotoxicity Assessment Workflow



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 62717-50-4: Oxirane, (2-chlorophenyl)- | CymitQuimica [cymitquimica.com]
- 2. 2-(2-Chlorophenyl)oxirane | C<sub>8</sub>H<sub>7</sub>ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: (2-Chlorophenyl)oxirane (CAS No. 62717-50-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120550#cas-number-62717-50-4-experimental-data]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)